molecular formula C17H11N3OS B2549419 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile CAS No. 312944-75-5

4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile

Cat. No. B2549419
CAS RN: 312944-75-5
M. Wt: 305.36
InChI Key: WZZBTNBJZWVOCQ-XNTDXEJSSA-N
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Description

The compound “4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has a phenylimino group attached to the thiazolidine ring, a nitrile group (-CN), and a benzene ring .


Chemical Reactions Analysis

The compound, due to the presence of reactive groups like nitrile and imine, might undergo various chemical reactions such as hydrolysis, reduction, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors like the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future research directions would depend on the context in which this compound is being used. If it’s a pharmaceutical compound, future research could involve improving its efficacy, reducing its side effects, or finding new therapeutic applications. If it’s used in material science, future research could involve improving its physical properties or finding new applications .

properties

IUPAC Name

4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c18-11-13-8-6-12(7-9-13)10-15-16(21)20-17(22-15)19-14-4-2-1-3-5-14/h1-10H,(H,19,20,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZBTNBJZWVOCQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C#N)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C#N)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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